A Technical Guide to the Fundamental Properties of Catharanthine
A Technical Guide to the Fundamental Properties of Catharanthine
Introduction
Catharanthine is a prominent monoterpenoid indole alkaloid (MIA) naturally produced by the medicinal plant Catharanthus roseus (Madagascar periwinkle) and also found in species like Tabernaemontana divaricata.[1] It belongs to the Iboga class of alkaloids and holds significant interest in the fields of pharmacology and synthetic chemistry.[2] Catharanthine's primary importance stems from its role as a crucial biological and chemical precursor to the powerful dimeric anticancer alkaloids, vinblastine and vincristine.[1][3][4] These vital chemotherapeutic agents are formed through the coupling of catharanthine with another monomeric alkaloid, vindoline.[4][5] Beyond its precursor role, catharanthine itself exhibits a range of biological activities, making it a subject of intensive research for potential therapeutic applications. This guide provides a comprehensive overview of its core chemical, physical, and pharmacological properties for researchers and drug development professionals.
Chemical and Physical Properties
Catharanthine is an organic heteropentacyclic compound with a complex, bridged ring system.[6] Its structural and physical characteristics are fundamental to its reactivity and biological function.
| Property | Data | Reference(s) |
| IUPAC Name | Methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate | [6] |
| Systematic IUPAC Name | Methyl (6R,6aR,9S)-7-ethyl-9,10,12,13-tetrahydro-5H-6,9-methanopyrido[1′,2′:1,2]azepino[4,5-b]indole-6(6aH)-carboxylate | [1] |
| CAS Number | 2468-21-5 | [1][7] |
| Chemical Formula | C₂₁H₂₄N₂O₂ | [1][7] |
| Molar Mass | 336.43 g/mol | [1][6][7] |
| Appearance | White to pale yellow or beige solid powder | [8][9][] |
| Melting Point | 126-128 °C; 138-140 °C | [7][11] |
| Boiling Point (est.) | ~472.9 °C | [8][11] |
| Solubility | Soluble in DMSO (at 5 mg/mL with warming), chloroform, ethanol, and methanol. Slightly soluble in water (0.12 mg/mL at 25°C). | [8][] |
| pKa' | 6.8 | [7] |
| Optical Rotation [α]D | +29.8° to +38° (c=0.5, in CHCl₃) | [7][8] |
Spectroscopic Data
The structural elucidation and quantification of catharanthine rely on standard spectroscopic techniques.
| Spectroscopic Method | Data | Reference(s) |
| UV-Vis Spectroscopy | λmax (in ethanol): 226, 284, 292 nm (log ε 4.56, 3.92, 3.88) | [7] |
| Mass Spectrometry | ESI-MS: Detected as protonated molecular ion [M+H]⁺ at m/z 337.19. | [6][12] |
| ¹H-NMR Spectroscopy | Characteristic signals for indole alkaloids are well-documented. Spectra have been used to identify and quantify catharanthine in plant extracts and differentiate it from other alkaloids like vindoline. | [13][14] |
Pharmacology and Mechanism of Action
Catharanthine demonstrates a variety of pharmacological effects by interacting with multiple biological targets. Its activities range from the modulation of ion channels to the induction of autophagy, a cellular degradation process.
Ion Channel and Receptor Modulation
Catharanthine is a known inhibitor of several ion channels and receptors. It non-competitively antagonizes muscle-type nicotinic acetylcholine receptors (nAChRs) and competitively inhibits α9α10 nAChRs.[1] It also directly blocks voltage-operated L-type Ca²⁺ channels (VOCCs), particularly in vascular smooth muscle cells, which contributes to its effects of lowering blood pressure and heart rate.[1][15] Furthermore, it is a potent inhibitor of the transient receptor potential cation channel subfamily M member 8 (TRPM8).[1]
Induction of Autophagy
In cancer cell lines, such as liver HepG2 cells, catharanthine has been shown to induce cell death through mechanisms beyond simple cytotoxicity.[16] It activates autophagy signaling pathways by inhibiting the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[16] This inhibition leads to the upregulation of autophagy-related genes like Beclin1 and ULK1 and promotes the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, ultimately leading to autophagic cell death.[16]
Biosynthesis
Catharanthine is a monoterpenoid indole alkaloid derived from the central precursor strictosidine.[1][5] The biosynthesis begins with the condensation of tryptamine (from the shikimate pathway) and secologanin (from the terpenoid pathway) to form strictosidine, a reaction catalyzed by strictosidine synthase (STR).[5] Strictosidine is then converted through a series of enzymatic steps, many of which are still not fully characterized, into catharanthine.[1][17]
Experimental Protocols
Protocol 1: Extraction from C. roseus and Semi-synthesis of Vinblastine
This protocol outlines a simplified method for extracting catharanthine and its direct use in the semi-synthesis of vinblastine.
A. Extraction of Alkaloid-Embonate Complexes [18]
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Extraction: Dried and powdered leaves of Catharanthus roseus are extracted with an aqueous acidic solution (e.g., 0.1 M HCl). This protonates the alkaloids, rendering them soluble in the aqueous medium.
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Precipitation: The acidic extract is filtered. An alkaline solution (e.g., NaOH) of embonic acid is added to the filtrate.
-
Complex Formation: As the pH of the mixture is adjusted (e.g., to pH 5), the alkaloids, primarily catharanthine and vindoline, form water-insoluble embonate complexes and precipitate out of the solution.
-
Isolation: The precipitate, rich in catharanthine and vindoline embonates, is collected by filtration or centrifugation. This crude mixture can be used directly for semi-synthesis.
B. Semi-synthesis of Vinblastine [18]
-
Reaction Setup: The dried precipitate (100 mg) is mixed with 0.1 M HCl (10 mL) and a citric acid buffer (e.g., pH 2.2, 10 mL). The mixture is cooled to 0 to -5 °C in an ice bath, and dichloromethane (10 mL) is added.
-
Oxidation-Reduction: The coupling reaction is initiated by slowly and simultaneously adding 30% aqueous H₂O₂, 10% aqueous NaClO, and a 0.1% solution of NaBH₄ in methanol over 3-5 hours with constant stirring. Singlet oxygen, produced in situ from the H₂O₂/NaClO reaction, oxidizes catharanthine, which then couples with vindoline. NaBH₄ serves as the reducing agent.
-
Monitoring and Yield: The pH of the reaction mixture is monitored, which will slowly increase. The reaction progress and yield of vinblastine can be analyzed using HPLC and confirmed by mass spectrometry.
Protocol 2: Isolation by Centrifugal Partition Chromatography (CPC)
This protocol describes a more advanced, preparative method for isolating pure catharanthine from a crude alkaloid mixture using pH-zone refining CPC.[19][20]
-
Sample Preparation: A crude alkaloid extract from C. roseus is obtained using standard methods. The extract is dissolved in the appropriate phase (aqueous or organic stationary phase) for injection.
-
CPC System Setup:
-
Biphasic Solvent System: A suitable two-phase solvent system is prepared (e.g., a mixture of n-hexane, n-butanol, and water).
-
Mobile Phase: The mobile phase contains a displacer acid (e.g., HCl).
-
Stationary Phase: The stationary phase contains a retainer base (e.g., triethylamine, TEA).
-
-
Separation Process (pH-Zone Refining):
-
The CPC column is filled with the stationary phase.
-
The sample, dissolved in the stationary phase, is injected into the column.
-
The mobile phase is pumped through the column. As the acidic mobile phase moves through, it protonates the basic alkaloids in the sample, causing them to partition into the mobile phase.
-
The alkaloids are separated into distinct rectangular zones based on their pKa values and partition coefficients.
-
-
Fraction Collection and Analysis: Fractions are collected and monitored by UV absorbance and pH. The fractions corresponding to the catharanthine zone are pooled. Purity is confirmed by analytical techniques like HPLC and the structure is verified by MS and NMR.
Catharanthine is a cornerstone molecule in the study of indole alkaloids. Its fundamental properties, from its chemical structure and physical characteristics to its complex pharmacology and biosynthesis, make it a molecule of enduring interest. As a vital precursor for vinblastine synthesis, it remains indispensable in the production of life-saving cancer therapies.[2][21] Furthermore, its intrinsic biological activities, including the modulation of ion channels and the induction of autophagy, suggest that catharanthine and its derivatives may hold untapped potential for the development of novel therapeutic agents for a range of diseases. The methodologies for its isolation and synthesis continue to be refined, paving the way for more efficient production and further exploration of its chemical and biological space.
References
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- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+)-Catharanthine | C21H24N2O2 | CID 5458190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Catharanthine [drugfuture.com]
- 8. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 9. Catharanthine | CAS:2468-21-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Catharanthine CAS#: 2468-21-5 [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic Discrimination of Catharanthus roseus Leaves Infected by Phytoplasma Using 1H-NMR Spectroscopy and Multivariate Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Isolation of indole alkaloids from Catharanthus roseus by centrifugal partition chromatography in the pH-zone refining mode - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. taylorandfrancis.com [taylorandfrancis.com]
